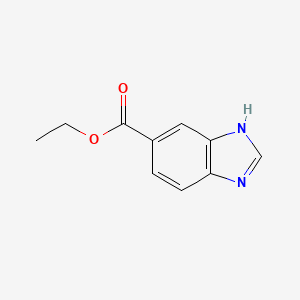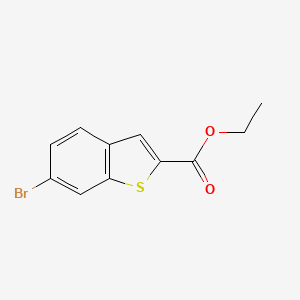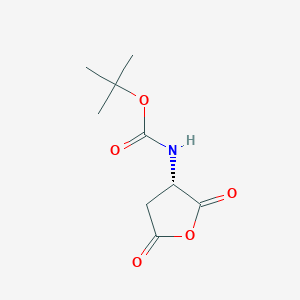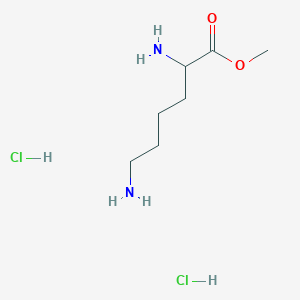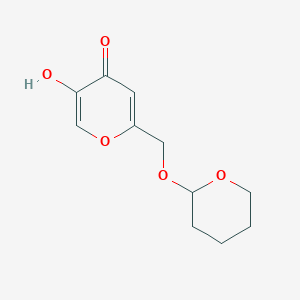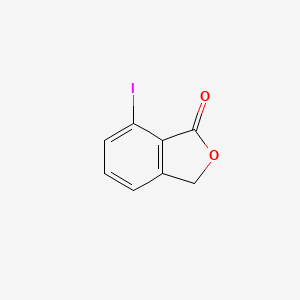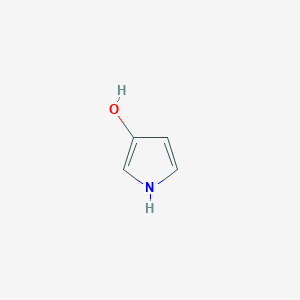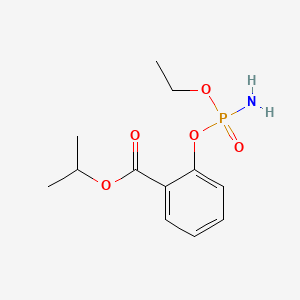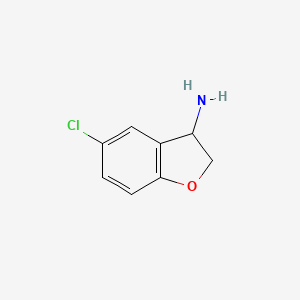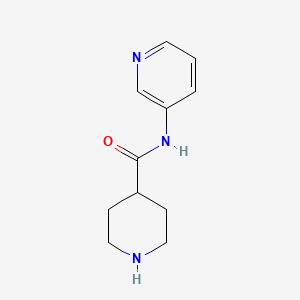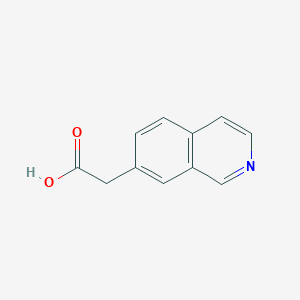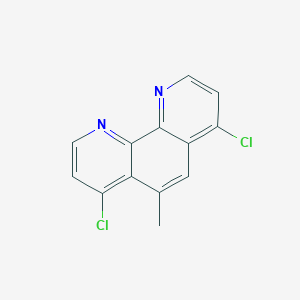
3-(2-(Trifluoromethyl)phenoxy)azetidine
Descripción general
Descripción
“3-(2-(Trifluoromethyl)phenoxy)azetidine” is a chemical compound with the CAS Number: 76263-23-5 . Its IUPAC name is 3-[3-(trifluoromethyl)phenoxy]azetidine . The molecular weight of this compound is 217.19 .
Synthesis Analysis
The synthetic chemistry of azetidines, including “3-(2-(Trifluoromethyl)phenoxy)azetidine”, is an important yet undeveloped research area . Azetidines are considered remarkable due to their potential in peptidomimetic and nucleic acid chemistry . They also possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .Molecular Structure Analysis
The InChI code for “3-(2-(Trifluoromethyl)phenoxy)azetidine” is 1S/C10H10F3NO/c11-10(12,13)7-2-1-3-8(4-7)15-9-5-14-6-9/h1-4,9,14H,5-6H2 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical form of “3-(2-(Trifluoromethyl)phenoxy)azetidine” is described as a solid . The compound has a molecular weight of 237.65 .Aplicaciones Científicas De Investigación
Potential Antiviral Applications
- Zidovudine (AZT) Analogues : Some studies have focused on compounds like AZT, a nucleoside analogue, which is used in the treatment of HIV. Research has documented the incorporation of AZT into DNA and its potential mutagenic effects, suggesting careful consideration in its therapeutic use (Oliviero et al., 2000). The enhancement of HIV-specific cytotoxic T lymphocyte responses by zidovudine treatment has also been studied, indicating its multifaceted impact on the immune system and the HIV virus (Dadaglio et al., 1992).
- Azidothymidine (N3TdR) Pharmacokinetics : Research has explored the pharmacokinetics of azidothymidine, focusing on its potential application for the treatment of patients with AIDS and related diseases. This includes its absorption, distribution, metabolism, and excretion, offering insights into how similar compounds might be processed in the body (Klecker et al., 1987).
Safety And Hazards
Propiedades
IUPAC Name |
3-[2-(trifluoromethyl)phenoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)8-3-1-2-4-9(8)15-7-5-14-6-7/h1-4,7,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRYPVYCXBBOJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510496 | |
| Record name | 3-[2-(Trifluoromethyl)phenoxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Trifluoromethyl)phenoxy)azetidine | |
CAS RN |
76263-24-6 | |
| Record name | 3-[2-(Trifluoromethyl)phenoxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



